6-Bromo-2-oxo-1,3-benzoxathiol-5-yl (3-chlorophenyl)carbamate
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Overview
Description
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-(3-CHLOROPHENYL)CARBAMATE is a complex organic compound that belongs to the class of benzoxathiol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-(3-CHLOROPHENYL)CARBAMATE typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to further reactions to introduce the oxo and benzoxathiol groups, followed by the addition of the N-(3-chlorophenyl)carbamate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the desired transformations. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-(3-CHLOROPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the bromine or chlorine atoms.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-(3-CHLOROPHENYL)CARBAMATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-(3-CHLOROPHENYL)CARBAMATE include other benzoxathiol derivatives and carbamate-containing compounds. Examples include:
Uniqueness
The uniqueness of 6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-(3-CHLOROPHENYL)CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H7BrClNO4S |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(6-bromo-2-oxo-1,3-benzoxathiol-5-yl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H7BrClNO4S/c15-9-5-11-12(22-14(19)21-11)6-10(9)20-13(18)17-8-3-1-2-7(16)4-8/h1-6H,(H,17,18) |
InChI Key |
LXUKWPWKINTZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=C(C=C3C(=C2)SC(=O)O3)Br |
Origin of Product |
United States |
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